molecular formula C5H6OS2 B14636338 Methanone, 1,3-dithian-2-ylidene- CAS No. 54235-70-0

Methanone, 1,3-dithian-2-ylidene-

Cat. No.: B14636338
CAS No.: 54235-70-0
M. Wt: 146.2 g/mol
InChI Key: JJDZTZCXIPRHKM-UHFFFAOYSA-N
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Description

Methanone, 1,3-dithian-2-ylidene- is a chemical compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. The structure of Methanone, 1,3-dithian-2-ylidene- consists of a dithiane ring with a methanone group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, 1,3-dithian-2-ylidene- can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the dithiane derivative . For example, the reaction of benzaldehyde with 1,3-propanedithiol in the presence of hydrogen chloride gas in chloroform can yield 2-phenyl-1,3-dithiane .

Industrial Production Methods

Industrial production methods for Methanone, 1,3-dithian-2-ylidene- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-dithian-2-ylidene- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Methanone, 1,3-dithian-2-ylidene- include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, 1,3-dithian-2-ylidene- involves its ability to act as a masked acyl anion equivalent. This allows it to participate in various nucleophilic addition and substitution reactions. The dithiane ring can stabilize negative charges, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 1,3-dithian-2-ylidene- is unique due to its specific structure, which allows for selective protection and deprotection of carbonyl compounds. Its stability and reactivity make it a valuable tool in synthetic organic chemistry .

Properties

CAS No.

54235-70-0

Molecular Formula

C5H6OS2

Molecular Weight

146.2 g/mol

InChI

InChI=1S/C5H6OS2/c6-4-5-7-2-1-3-8-5/h1-3H2

InChI Key

JJDZTZCXIPRHKM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C=O)SC1

Origin of Product

United States

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